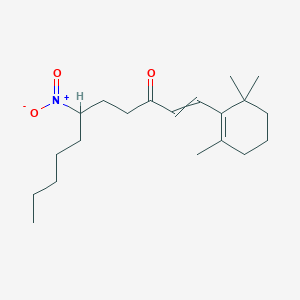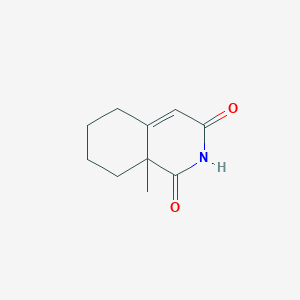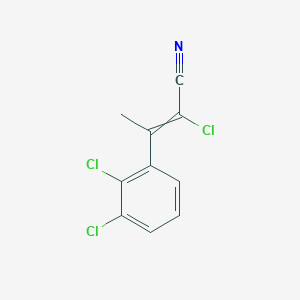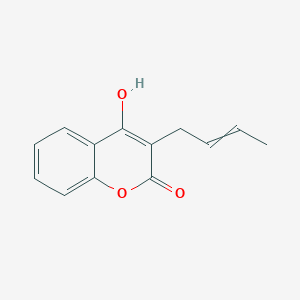![molecular formula C19H18O4 B14367712 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane CAS No. 92599-34-3](/img/structure/B14367712.png)
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane is an organic compound that features a phenanthrene core substituted with methoxy groups and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Epoxidation: The final step involves the formation of the oxirane ring. This can be achieved by reacting the phenanthrene derivative with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted phenanthrene derivatives.
Applications De Recherche Scientifique
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}ethanol: Similar structure but with an alcohol group instead of an oxirane ring.
3,6-Dimethoxyphenanthrene: Lacks the oxirane ring and the oxy-methyl group.
2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}amine: Contains an amine group instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane makes it uniquely reactive compared to its analogs. This reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92599-34-3 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[(3,6-dimethoxyphenanthren-4-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C19H18O4/c1-20-14-7-5-12-3-4-13-6-8-17(21-2)19(18(13)16(12)9-14)23-11-15-10-22-15/h3-9,15H,10-11H2,1-2H3 |
Clé InChI |
KWJITMCAIRLTEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)OCC4CO4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)

![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)


